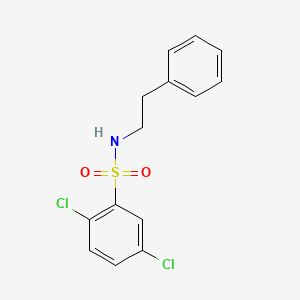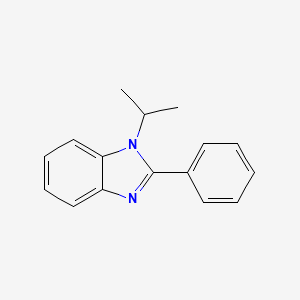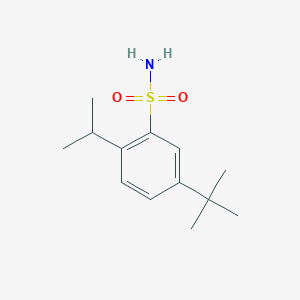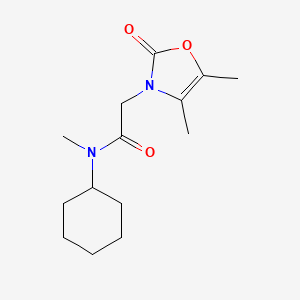![molecular formula C20H18N4O2 B5688044 4-phenyl-2-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1(2H)-phthalazinone](/img/structure/B5688044.png)
4-phenyl-2-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1(2H)-phthalazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenyl-2-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1(2H)-phthalazinone is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has shown potential applications in various fields of research.
科学的研究の応用
4-phenyl-2-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1(2H)-phthalazinone has shown potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antimicrobial properties and has shown activity against various bacterial strains. Additionally, it has been studied for its potential as an anti-inflammatory agent and has shown promising results in reducing inflammation in animal models.
作用機序
The mechanism of action of 4-phenyl-2-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1(2H)-phthalazinone is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and signaling pathways involved in cancer cell growth, bacterial growth, and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit bacterial growth, and reduce inflammation in animal models. Additionally, it has been shown to have low toxicity in animal studies.
実験室実験の利点と制限
One of the advantages of 4-phenyl-2-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1(2H)-phthalazinone is its potential as a multifunctional compound with various applications in scientific research. Additionally, it has shown low toxicity in animal studies, making it a promising candidate for further development. One of the limitations of this compound is the lack of understanding of its mechanism of action and its potential side effects.
将来の方向性
There are several future directions for research on 4-phenyl-2-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1(2H)-phthalazinone. One direction is to further investigate its anticancer properties and its potential as a chemotherapy agent. Another direction is to study its potential as an antimicrobial agent and its effectiveness against various bacterial strains. Additionally, further research is needed to understand its mechanism of action and potential side effects. Finally, research is needed to develop more efficient and cost-effective synthesis methods for this compound.
合成法
The synthesis of 4-phenyl-2-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1(2H)-phthalazinone has been achieved using various methods. One of the most commonly used methods is the condensation reaction between 2-aminobenzophenone and 3-propyl-1,2,4-oxadiazole-5-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures and yields the desired compound in good yields.
特性
IUPAC Name |
4-phenyl-2-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-2-8-17-21-18(26-23-17)13-24-20(25)16-12-7-6-11-15(16)19(22-24)14-9-4-3-5-10-14/h3-7,9-12H,2,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBBAXPJVHRMAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5687967.png)



![2-[(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]acetamide](/img/structure/B5687996.png)
![2-(2,4-dichlorophenoxy)-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B5688003.png)
![1-(2-furylmethyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]piperazine](/img/structure/B5688013.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5688016.png)
![(3R)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5688018.png)


![rel-(4aS,8aS)-2-[2-fluoro-4-(trifluoromethyl)benzyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5688033.png)
![2-[(2-isopropyl-1H-benzimidazol-1-yl)carbonyl]benzoic acid](/img/structure/B5688051.png)